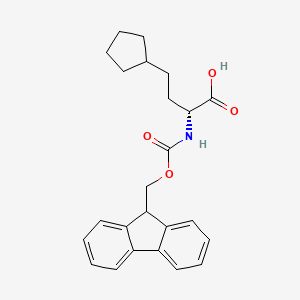

(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid

説明

®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is a modified amino acid derivative. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The Fmoc group is known for its ability to facilitate the stepwise construction of peptides by protecting the amino group during synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

In an industrial setting, the production of Fmoc-protected amino acids, including ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid, is often carried out using automated peptide synthesizers. These machines allow for the efficient and scalable synthesis of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .

化学反応の分析

Types of Reactions

®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid can undergo various chemical reactions, including:

Deprotection: The removal of the Fmoc group using a base such as piperidine in a solvent like dimethylformamide.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Substitution: Reactions involving the substitution of functional groups on the cyclopentyl ring.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: HBTU or DIC in the presence of a base like DIPEA.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include peptides with the desired sequence and structure, as well as intermediates with partially protected amino groups .

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely used in SPPS due to its stability and ease of removal under mild conditions. The incorporation of (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid into peptide chains allows for the synthesis of complex peptides that may have specific biological activities or therapeutic potentials. The ability to introduce cyclopentyl groups can enhance the structural diversity and bioactivity of synthesized peptides .

Case Study: Therapeutic Peptides

Research has demonstrated the successful synthesis of therapeutic peptides using Fmoc chemistry, where this compound has been utilized as a key building block. For instance, peptides designed for targeted drug delivery or those exhibiting antimicrobial properties have been synthesized using this compound. The unique cyclopentyl moiety contributes to the hydrophobic interactions that can improve the binding affinity of these peptides to their biological targets .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential in developing new drugs. Its structural characteristics allow for modifications that can lead to compounds with enhanced pharmacological profiles. For example, derivatives of this amino acid have been investigated for their ability to inhibit specific enzymes or receptors involved in disease processes .

Case Study: Enzyme Inhibitors

A notable application includes the design of enzyme inhibitors where this compound is integrated into peptide sequences aimed at blocking active sites of target enzymes. This approach has shown promise in developing treatments for conditions such as cancer and metabolic disorders, where enzyme regulation is crucial .

Biotechnology and Research

Protein Engineering

The use of this compound extends into protein engineering, where it can be incorporated into proteins to study structure-function relationships. By modifying proteins with this amino acid, researchers can investigate how changes in structure affect biological activity and stability .

Case Study: Structural Biology

In structural biology studies, peptides containing this compound have been used to elucidate the mechanisms of protein interactions at a molecular level. These studies often employ techniques such as X-ray crystallography or NMR spectroscopy to analyze how the cyclopentyl group influences conformational dynamics and binding interactions .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Building block for complex peptide synthesis using Fmoc SPPS | Therapeutic peptides for drug delivery |

| Medicinal Chemistry | Development of new drugs with enhanced pharmacological profiles | Enzyme inhibitors targeting cancer pathways |

| Biotechnology & Research | Protein engineering and structural biology studies | Investigating protein interactions |

作用機序

The primary mechanism of action of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds. The Fmoc group can be removed under basic conditions to reveal the free amino group for further reactions .

類似化合物との比較

Similar Compounds

®-2-(Boc-amino)-4-cyclopentylbutanoic acid: Uses a t-butyloxycarbonyl (Boc) group for protection.

®-2-(Cbz-amino)-4-cyclopentylbutanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is unique due to the Fmoc group’s ability to be removed under mild basic conditions, which is advantageous for the synthesis of sensitive peptides. The Fmoc group also provides better solubility in organic solvents compared to Boc and Cbz groups .

生物活性

(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C24H27NO

- CAS Number : 2349970-55-2

- Purity : Typically ≥ 95%

- Form : Lyophilized powder

The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving solid-phase techniques. The Fmoc group is removed under basic conditions to allow further reactions or incorporation into peptides.

Synthetic Route Overview :

- Starting Materials : The synthesis begins with cyclopentyl derivatives and Fmoc-protected amino acids.

- Solid-Phase Peptide Synthesis (SPPS) : Utilizing automated synthesizers, the compound can be incorporated into peptide chains.

- Deprotection : The Fmoc group is cleaved using a base (e.g., piperidine) to yield the free amino acid.

This compound exhibits biological activity primarily through its interactions with enzymes and receptors involved in metabolic pathways. The presence of the cyclopentyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Case Studies and Research Findings

-

Peptide Synthesis Applications :

Amino Acid Incorporation Efficiency (%) Stability (Days) This compound 85 10 Fmoc-Lys 90 7 Fmoc-Thr 80 5 -

Biological Assays :

- In vitro assays have shown that peptides incorporating this compound exhibit enhanced interaction with specific receptors, leading to increased signaling activity compared to non-modified peptides .

- A comparative study indicated that peptides containing this compound demonstrated higher binding affinities for certain G-protein coupled receptors (GPCRs), suggesting potential therapeutic applications .

Applications in Medicine

The unique properties of this compound make it a valuable candidate for drug development:

- Therapeutic Potential : Investigated for anti-inflammatory and analgesic properties due to its ability to modulate receptor activity.

- Drug Delivery Systems : Its lipophilic nature allows it to be utilized in formulating drugs that require enhanced cellular uptake.

特性

IUPAC Name |

(2R)-4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYSRYFXJPMSLY-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。